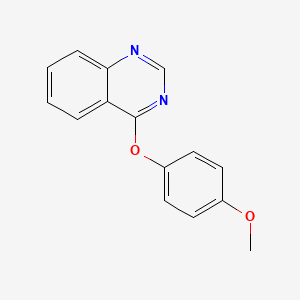

4-(4-Methoxyphenoxy)quinazoline

Description

Structure

3D Structure

Properties

CAS No. |

93866-13-8 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-(4-methoxyphenoxy)quinazoline |

InChI |

InChI=1S/C15H12N2O2/c1-18-11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)16-10-17-15/h2-10H,1H3 |

InChI Key |

NQBGCGDJLBSTBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Methoxyphenoxy Quinazoline and Quinazoline Derivatives

Diverse Synthetic Routes to Access the Quinazoline (B50416) Core

The construction of the fundamental quinazoline ring system can be achieved through a variety of synthetic pathways, ranging from classical cyclization reactions to modern catalytic methods. nih.gov

One-Pot Cyclization and Annulation Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent an efficient and atom-economical approach to complex molecules. nih.gov For quinazoline synthesis, these strategies often involve the condensation of readily available starting materials followed by cyclization.

A notable one-pot method involves the reaction of 2-aminoarylketones with trialkyl orthoesters and ammonium (B1175870) acetate (B1210297), which yields quinazoline frameworks in good to excellent yields without the need for a catalyst or solvent. nih.gov Another approach utilizes the reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate under microwave irradiation, providing a rapid and environmentally friendly route to quinazolines. nih.gov Copper-catalyzed one-pot tandem reactions have also been developed, for instance, the reaction between 2-bromobenzyl bromides, aldehydes, and ammonium hydroxide, which proceeds through amination, condensation, and subsequent cyclization to form the quinazoline ring. nih.gov Furthermore, an I2/KI-promoted oxidative C-C bond formation from N,N'-disubstituted amidines offers a practical and environmentally benign method for quinazoline construction. nih.gov

| Starting Materials | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| 2-Aminoarylketones, Trialkyl orthoesters, Ammonium acetate | Solvent- and catalyst-free | High yields (79–94%), Environmentally friendly | nih.gov |

| 2-Aminobenzophenones, Aldehydes, Ammonium acetate | Microwave irradiation | Rapid (minutes), Good to excellent yields (70–91%), Solvent-free | nih.gov |

| 2-Bromobenzyl bromides, Aldehydes, Ammonium hydroxide | Cupric acetate catalyst | Tandem reaction, Good functional group tolerance | nih.gov |

| N,N'-Disubstituted amidines | I2/KI | Oxidative C-C bond formation, Environmentally benign, Gram-scale compatible | nih.gov |

Transition Metal-Catalyzed Synthesis Approaches (e.g., Palladium, Ruthenium, Nickel, Copper, Cobalt)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines, by enabling novel bond formations and reaction pathways. nih.gov

Palladium: Palladium catalysts are widely used for cross-coupling reactions to construct the quinazoline skeleton. For instance, a palladium-catalyzed cascade cyclization of di-o-iodophenyl sulfonylguanidines with isocyanides provides access to fused quinazolines. rsc.org Another strategy involves the palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols via a hydrogen transfer mechanism. nih.gov

Ruthenium: While less common than palladium, ruthenium catalysts have been employed in quinazoline synthesis.

Nickel: Nickel catalysis offers a cost-effective alternative to palladium. An atom-economic nickel-catalyzed [4+2] annulation of benzylamines and nitriles via C-H/N-H bond activation provides a route to multisubstituted quinazolines. organic-chemistry.org

Copper: Copper catalysis is particularly versatile for quinazoline synthesis. rsc.org Methods include the copper-catalyzed annulation of amidines, where C-N and C-C bonds are formed in a cascade process. rsc.org A simple and efficient copper-catalyzed approach has been developed using substituted (2-bromophenyl)methylamines and amides, proceeding through a sequential Ullmann-type coupling and aerobic oxidation. acs.org Copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes have also been reported. organic-chemistry.org

Cobalt: Cobalt catalysts are also effective for quinazoline synthesis. For example, readily available Co(OAc)2·4H2O catalyzes the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones or nitriles in a one-pot reaction. organic-chemistry.org

| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Cascade cyclization | di-o-iodophenyl sulfonylguanidines, isocyanides | Access to fused quinazolines | rsc.org |

| Palladium | One-pot hydrogen transfer | o-nitrobenzamide, alcohols | Forms 2-substituted quinazolin-4(3H)-ones | nih.gov |

| Nickel | [4+2] annulation | benzylamines, nitriles | Atom-economic, C-H/N-H activation | organic-chemistry.org |

| Copper | Annulation of amidines | amidines, DMSO/DMF etc. | Direct oxidative amination | rsc.orgrsc.org |

| Copper | Ullmann-type coupling/aerobic oxidation | (2-bromophenyl)methylamines, amides | Ligand- and additive-free | acs.org |

| Cobalt | Dehydrogenative cyclization | 2-aminoaryl alcohols, ketones/nitriles | Environmentally benign, one-pot | organic-chemistry.org |

Environmentally Benign and Microwave-Assisted Synthetic Procedures

Green chemistry principles are increasingly being applied to the synthesis of quinazolines, with a focus on reducing waste, energy consumption, and the use of hazardous materials. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govdoaj.org

Microwave irradiation has been successfully used in various quinazoline syntheses, including the aza-Wittig reaction of N-imidoyliminophosphorane with aldehydes and the reaction of 2-(aminoaryl)alkanone O-phenyl oximes with aldehydes. nih.govfrontiersin.org These methods often result in better yields and require significantly less time than their conventional counterparts. nih.gov Solvent-free, microwave-assisted reactions have also been developed, further enhancing their green credentials. For example, a transition-metal-free, one-pot reaction to prepare 2,4-disubstituted quinazolines has been achieved under microwave irradiation. nih.gov

The use of solid acid catalysts like zeolites in water as a solvent also represents an environmentally friendly approach to quinazoline synthesis. researchgate.net

Targeted Functionalization and Substituent Introduction for Phenoxy-Containing Quinazolines

Once the quinazoline core is assembled, the introduction of specific substituents, such as the 4-methoxyphenoxy group, is a critical step in tailoring the molecule's properties.

Strategies for 4-Position Phenoxy and Methoxyphenoxy Substitution

The introduction of a phenoxy or methoxyphenoxy group at the C4 position of the quinazoline ring is a key step in the synthesis of 4-(4-methoxyphenoxy)quinazoline. A common and effective method involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C4 position, typically a halogen (e.g., chlorine) or a sulfonate ester (e.g., tosylate).

A mild and efficient synthesis of 4-phenoxyquinazoline (B3048288) derivatives has been reported using in situ generated arynes from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride, which then react with quinazolin-4(3H)-one. nih.gov Another approach involves the palladium-catalyzed cross-coupling of 4-(tosyloxy)quinazolines with various nucleophiles, which provides an alternative to the use of 4-haloquinazolines. thieme-connect.com

Regioselective Modifications at Other Ring Positions (e.g., C-2, C-3, C-6, C-7)

The functionalization of other positions on the quinazoline ring allows for the fine-tuning of the molecule's properties. The reactivity of the different positions on the quinazoline ring varies, with electrophilic substitution generally favoring the benzene (B151609) ring, particularly positions 8 and 6. nih.gov

Molecular Mechanisms and Biological Interrogation of 4 4 Methoxyphenoxy Quinazoline and Its Quinazoline Congeners

Investigations into Kinase Inhibition Profiles

The 4-phenoxyquinazoline (B3048288) framework serves as a key pharmacophore for targeting the ATP-binding site of various protein tyrosine kinases (PTKs). nih.gov By interfering with the activity of these enzymes, quinazoline (B50416) derivatives can disrupt signaling pathways that promote tumor growth and survival. ekb.eg Research into this class of compounds has unveiled a complex pattern of kinase inhibition, with specific structural modifications dictating the potency and selectivity of these agents against different kinase targets.

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and the 4-anilinoquinazoline (B1210976) scaffold has been instrumental in the development of EGFR inhibitors. nih.govnih.gov These compounds typically act as ATP-competitive inhibitors, and their efficacy is often enhanced by specific substitutions on the quinazoline ring. nih.gov

While specific inhibitory data for 4-(4-methoxyphenoxy)quinazoline against EGFR is not prominently detailed in the reviewed literature, extensive research has been conducted on its structural analogs. For instance, a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were designed as dual EGFR/c-Met inhibitors. nih.gov In this series, compound TS-41 demonstrated significant inhibitory activity against the EGFRL858R mutant with an IC₅₀ value of 68.1 nM. nih.gov This study highlights how modifications to the phenoxy and quinazoline moieties influence EGFR inhibition. nih.gov Another study on 6-aryloxyl substituted quinazoline derivatives found that compound 4d , which has a different substitution pattern but maintains the core structure, was potent against both wild-type and mutant EGFR cell lines. semanticscholar.org

Furthermore, the development of novel quinazolinone derivatives has identified potent EGFR inhibitors. Compound 8b , 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited an IC₅₀ value of 1.37 nM against EGFR, demonstrating that the phenoxy group is a viable component in potent EGFR-targeting agents. nih.gov

Table 1: EGFR Inhibition by 4-Phenoxyquinazoline Congeners

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| TS-41 | EGFRL858R | 68.1 | nih.gov |

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. ekb.egnih.gov The quinazoline scaffold is present in several approved multi-kinase inhibitors that target VEGFR, such as Vandetanib. ekb.eg

Research into quinazoline derivatives has revealed their potential as VEGFR-2 inhibitors. A study on 2,4-disubstituted quinazoline derivatives identified compound 11d as a potent inhibitor of VEGFR2 kinase activity, with an IC₅₀ value of 5.49 μM. nih.gov This compound was shown to suppress VEGFR2-mediated signaling pathways. nih.gov Another investigation into quinazolin-4(3H)-ones bearing a urea (B33335) functionality found that the substitution pattern on the phenoxy ring was critical for activity. nih.gov For example, the 4-methoxy-substituted analog 5j showed enhanced inhibitory action. nih.gov These findings underscore the potential of the 4-phenoxyquinazoline framework in the design of anti-angiogenic agents targeting VEGFR.

Table 2: VEGFR-2 Inhibition by Quinazoline Derivatives

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 11d | VEGFR2 | 5.49 | nih.gov |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, invasion, and metastasis. Aberrant c-Met signaling is also a known mechanism of resistance to EGFR inhibitors. nih.gov Consequently, dual inhibition of EGFR and c-Met is a promising strategy.

Novel 4-phenoxyquinazoline derivatives have been developed as potent dual EGFR/c-Met inhibitors. nih.gov The compound TS-41 , a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative, was a highly potent c-Met inhibitor with an IC₅₀ of 0.26 nM. nih.gov Similarly, a study on 4-phenoxyquinoline derivatives (a related heterocyclic core) identified compound 1s as a potent c-Met inhibitor with an IC₅₀ of 1.42 nM. nih.gov In another study, quinazoline-1,2,3-triazole hybrids were explored, with compound 8c showing an IC₅₀ value of 36.0 µM against MET kinase. nih.gov These studies demonstrate that the 4-phenoxyquinazoline scaffold is a viable starting point for developing potent c-Met inhibitors.

Table 3: c-MET Inhibition by Quinazoline Congeners

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| TS-41 | c-Met | 0.26 | nih.gov |

| Compound 1s | c-Met | 1.42 | nih.gov |

The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase whose mutations are associated with various types of cancer, including thyroid cancer. ekb.eg Some multi-kinase inhibitors with a quinazoline core, like Vandetanib, are known to target RET. ekb.eg

A study focused on designing quinazoline-based 1,3,5-triazine (B166579) derivatives as inhibitors of the phosphorylated RET tyrosine kinase pathway. nih.gov While this study does not specify the activity of 4-(4-methoxyphenoxy)quinazoline itself, it establishes the quinazoline skeleton as a viable framework for targeting RET kinase. nih.gov Another multi-kinase inhibitor, BPR1K871 , which contains a quinazoline core, was also found to potently inhibit RET mutants. nih.gov

The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that mediate signaling from cytokine receptors, playing a crucial role in immunity and hematopoiesis. The mitotic kinases, such as Monopolar spindle 1 (MPS1) and Polo-like kinase 1 (PLK1), are key regulators of cell division.

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently dysregulated in cancer. nih.govnih.govmdpi.com Inhibition of this pathway is a major goal in cancer drug development. nih.gov

Derivatives of the quinazoline scaffold have been investigated as PI3K inhibitors. A series of 4-aminoquinazoline derivatives were designed, and compound 6b was identified as a selective inhibitor of PI3Kα with an IC₅₀ of 13.6 nM. nih.gov This compound was shown to block the activation of the PI3K/Akt pathway. nih.gov Another study on dimorpholinoquinazoline derivatives identified compound 7c as a potent inhibitor of the PI3K/Akt/mTOR pathway, inhibiting the phosphorylation of key proteins at concentrations of 125–250 nM. nih.gov Furthermore, a study on 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives showed that TS-41 significantly downregulated the phosphorylation of downstream AKT. nih.gov These findings suggest that the quinazoline core, including phenoxy-substituted variants, can effectively modulate the PI3K/AKT signaling cascade.

Table 4: PI3K Inhibition by Quinazoline Derivatives

| Compound | Target | IC₅₀ (nM) | Source |

|---|

Modulation of DNA-Related Enzymes and Processes

In addition to kinase inhibition, quinazoline derivatives have been shown to modulate the activity of enzymes and processes that are fundamental to DNA replication, repair, and integrity.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for cell proliferation. researchgate.net Consequently, DHFR is a well-established target for anticancer drugs. researchgate.net Quinazoline-containing compounds have garnered attention as potential DHFR inhibitors due to their structural resemblance to folic acid. researchgate.net

While there is no specific data on the DHFR inhibitory activity of 4-(4-methoxyphenoxy)quinazoline, studies on other quinazolinone analogs have shown promising results. For instance, a series of new quinazolinone analogs were designed to mimic the structural features of methotrexate, a known DHFR inhibitor. nih.gov In this series, compounds 28, 30, and 31 were the most potent DHFR inhibitors, with IC₅₀ values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov Another study reported a quinazolinone derivative, compound 3e, which inhibited human DHFR with an IC₅₀ value of 0.527 ± 0.028 µM. nih.gov

Table 3: DHFR Inhibitory Activity of Quinazolinone Derivatives

| Compound | Target | IC₅₀ |

| Compound 28 | Human DHFR | 0.5 µM nih.gov |

| Compound 30 | Human DHFR | 0.4 µM nih.gov |

| Compound 31 | Human DHFR | 0.4 µM nih.gov |

| Compound 3e | Human DHFR | 0.527 ± 0.028 µM nih.gov |

This table presents data on quinazolinone derivatives related to 4-(4-Methoxyphenoxy)quinazoline.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. researchgate.netnih.gov Inhibiting PARP can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations. nih.gov The quinazoline and quinazolinone scaffolds have been utilized in the design of potent PARP inhibitors. researchgate.netnih.gov

Although direct inhibition data for 4-(4-methoxyphenoxy)quinazoline is lacking, several related derivatives have shown significant PARP inhibitory activity. A series of 4-hydroxyquinazoline (B93491) derivatives were designed and synthesized, with one compound, B1, demonstrating potent PARP inhibition and the ability to overcome resistance to other PARP inhibitors. nih.gov Another study focused on quinazoline-2,4(1H,3H)-dione derivatives, with one compound, Cpd36, showing remarkable enzymatic activity against PARP-1 and PARP-2 with IC₅₀ values of 0.94 nM and 0.87 nM, respectively. nih.gov Furthermore, a compound referred to as BP44, a 4-hydroxyquinazoline derivative, was identified as a dual inhibitor of BRD4 and PARP1. nih.gov

Table 4: PARP Inhibitory Activity of Quinazoline Derivatives

| Compound | Target | IC₅₀ |

| Cpd36 | PARP-1 | 0.94 nM nih.gov |

| Cpd36 | PARP-2 | 0.87 nM nih.gov |

| BP44 | PARP1 | Dual BRD4/PARP1 inhibitor nih.gov |

| B1 | PARP | Potent inhibitor in PARPi-resistant cells nih.gov |

This table presents data on quinazoline derivatives related to 4-(4-Methoxyphenoxy)quinazoline.

Topoisomerases are enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Topoisomerase I (Top1) creates single-strand breaks in DNA to relieve torsional stress. Inhibitors of Top1 are an important class of anticancer agents. While specific data for 4-(4-methoxyphenoxy)quinazoline is unavailable, research on related quinoline (B57606) derivatives suggests potential activity. For instance, norfloxacin, a quinolone antibacterial, has been shown to convert E. coli Topoisomerase IV into a poisonous adduct on DNA, which is a mechanism of inhibition. nih.govresearchgate.net Although Topoisomerase IV is a bacterial enzyme, this highlights the potential for quinoline-like structures to interact with topoisomerases.

RecQ helicases are a family of enzymes essential for maintaining genomic stability through their roles in DNA replication, recombination, and repair. nih.govnih.gov Upregulation of RecQ helicases has been linked to cancer cell survival, making them attractive therapeutic targets. nih.gov

A study on novel quinazolinone derivatives identified a compound, 11g, as a potential pan-RecQ helicase inhibitor. nih.gov This compound moderately inhibited Bloom syndrome (BLM), Werner syndrome (WRN), and RECQ1 helicases by binding to their ATP site. nih.gov In another study, a quinazoline derivative, KZL-047, was found to regulate the expression of the RecQ family helicase, suggesting an indirect modulatory role. nih.gov

Table 5: RecQ Helicase Inhibitory Activity of Quinazolinone Derivatives

| Compound | Target | Mechanism of Action |

| Compound 11g | BLM, WRN, RECQ1 | Moderate inhibition, ATP-competitive nih.gov |

| KZL-047 | RecQ family helicase | Upregulation of expression nih.gov |

This table presents data on quinazolinone derivatives related to 4-(4-Methoxyphenoxy)quinazoline.

Tubulin Polymerization Interference

Quinazoline derivatives have emerged as a notable class of compounds that interfere with tubulin polymerization, a critical process in cell division. This interference ultimately leads to cell cycle arrest and apoptosis, making them attractive candidates for cancer therapy. nih.govresearchgate.netnih.gov

The mechanism of action for many anticancer drugs involves the inhibition of tubulin polymerization, which disrupts mitosis and blocks cells in the G2/M phase of the cell cycle. nih.gov Several quinazoline derivatives have been specifically designed and studied as tubulin polymerization inhibitors. nih.govnih.gov For instance, the compound MPC-6827 (Verbulin), a quinazoline derivative, was identified as a lead compound that effectively disrupts the mitotic division process. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features necessary for this activity. A key requirement for tubulin polymerization inhibition by quinazoline derivatives is the presence of an aminophenyl group at the C-4 position of the quinazoline ring. nih.gov Furthermore, the introduction of small, lipophilic groups at the C-2 position and electron-releasing groups at the C-5 and/or C-6 positions can enhance the inhibitory activity. semanticscholar.org

Researchers have synthesized and evaluated numerous quinazoline derivatives targeting the colchicine (B1669291) binding site on tubulin. nih.govnih.gov For example, compound Q19, a 4-anilino-2-substituted quinazoline derivative, demonstrated significant antiproliferative activity with a potent tubulin inhibitory effect (IC₅₀ = 2.45 μM). nih.govnih.gov Similarly, another study identified 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (compound 39) and a 2-methoxystyryl derivative (compound 64) as potent inhibitors of tubulin polymerization, inducing G2/M cell cycle arrest. rsc.org Some quinazoline derivatives, such as those with an imidazole (B134444) substitution, have been shown to act as promoters of tubulin polymerization, similar to paclitaxel. nih.govrsc.org

The versatility of the quinazoline scaffold allows for the development of dual-action inhibitors. For example, quinazolinone-amino acid hybrids have been designed to inhibit both EGFR kinase and tubulin polymerization. nih.gov

In Vitro Cellular Responses and Phenotypic Studies in Preclinical Models

The anticancer potential of 4-(4-methoxyphenoxy)quinazoline and its congeners has been extensively investigated through in vitro studies on various cancer cell lines. These studies have revealed significant antiproliferative activity, induction of apoptosis, and cell cycle arrest.

Antiproliferative Activity Across Diverse Cancer Cell Lines

Quinazoline derivatives have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. For example, 2,3-dihydroquinazoline-4(1H)-ones and quinazolin-4(3H) ones have shown cytotoxic effects against cell lines from colon, glioblastoma, breast, ovarian, lung, skin, prostate, neuroblastoma, and pancreatic cancers. rsc.org

Specific derivatives have shown remarkable potency. Compound Q19, for instance, exhibited potent antiproliferative activity against the HT-29 colon cancer cell line with an IC₅₀ value of 51 nM. nih.gov Another derivative, 4a4, a quinazoline-4-(6-methoxytetrahydroquinoline) analogue, displayed even greater potency with IC₅₀ values ranging from 0.4 to 2.7 nM across four different human cancer cell lines. nih.gov

The substitution pattern on the quinazoline ring plays a crucial role in determining the antiproliferative activity. For instance, a series of 4-aminoquinazoline derivatives were synthesized and evaluated, with compound 6b showing the most potent activity. nih.gov Similarly, hybrids of quinazolin-4-one and chalcone (B49325) have been developed, with compounds 7c, 7d, 7f, and 10c exhibiting high antiproliferative activity through EGFR inhibition. nih.gov Furthermore, some 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have shown broad-spectrum antitumor activity, with the MCF-7 breast cancer cell line being particularly sensitive. researchgate.net

The following table summarizes the antiproliferative activity of selected quinazoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Q19 | HT-29 (Colon) | 0.051 | nih.gov |

| 4a4 | Various | 0.0004 - 0.0027 | nih.gov |

| Derivative 6 | A-431 (Skin) | 0.034 | nih.gov |

| Derivative 6 | MCF-7 (Breast) | 2.67 | nih.gov |

| Derivative 6 | AGS (Gastric) | 3.64 | nih.gov |

| A4V-3 | MCF-7 (Breast) | 4.25 | rsc.org |

| A4V-3 | HCT-116 (Colon) | 2.65 | rsc.org |

| A4V-3 | SHSY-5Y (Neuroblastoma) | 9.95 | rsc.org |

| A4V-5 | MCF-7 (Breast) | 3.45 | rsc.org |

| A4V-5 | HCT-116 (Colon) | 7.25 | rsc.org |

| A4V-5 | SHSY-5Y (Neuroblastoma) | 8.14 | rsc.org |

Induction of Apoptosis and Programmed Cell Death Pathways

A key mechanism through which quinazoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov The lead compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827, Azixa) and its analogs have been identified as potent inducers of apoptosis. nih.gov

Studies have shown that these compounds can trigger apoptosis through various signaling pathways. For example, the novel quinazoline derivative 04NB-03 was found to induce apoptosis in hepatocellular carcinoma (HCC) cells in a manner dependent on the generation of reactive oxygen species (ROS). nih.govresearchgate.net Similarly, quinalizarin, another quinazoline-related compound, induces apoptosis in human esophageal cancer cells by increasing intracellular ROS levels and modulating the MAPK, STAT3, and NF-κB signaling pathways. nih.gov

The intrinsic apoptotic pathway is often implicated in the action of quinazoline derivatives. This is evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. plos.org For instance, certain quinazolinedione derivatives induce apoptosis in MCF-7 breast cancer cells by downregulating phosphorylated Akt (p-Akt), which in turn leads to reduced Bcl-2 activity and the release of cytochrome c from the mitochondria. nih.govnih.gov This process is further supported by the activation of p53 and caspase-9. nih.govnih.gov

The table below details the effects of specific quinazoline derivatives on apoptotic pathways.

| Compound | Cell Line | Key Apoptotic Events | Reference |

| 04NB-03 | Hepatocellular Carcinoma | ROS-dependent apoptosis | nih.govresearchgate.net |

| Quinalizarin | Esophageal Cancer | Increased ROS, modulation of MAPK, STAT3, NF-κB | nih.gov |

| Quinazolinedione derivatives | MCF-7 (Breast) | Downregulation of p-Akt and Bcl-2; activation of p53 and caspase-9 | nih.govnih.gov |

| Compound 16 | HCT-116 (Colon) | 2.18-fold increase in BAX, 1.9-fold decrease in Bcl-2 | plos.org |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, quinazoline derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific phases. The G2/M phase is a common checkpoint where these compounds exert their effects, often as a direct consequence of tubulin polymerization inhibition. nih.gov For instance, compound Q19 was found to arrest HT-29 colon cancer cells at the G2/M phase. nih.gov Similarly, the novel quinazoline derivative 04NB-03 induced G2/M phase arrest in hepatocellular carcinoma cells. nih.govresearchgate.net

Other quinazoline derivatives have been shown to cause cell cycle arrest at different phases. For example, a series of 4-aminoquinazoline derivatives were found to induce G1 cell cycle arrest by inhibiting the PI3K/Akt signaling pathway. nih.gov Another compound, a 2-thioxo-3-substituted quinazolin-4-one/chalcone hybrid, primarily caused cell cycle arrest in the G0/G1 and S phases. nih.gov Furthermore, certain nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazolines have been shown to arrest cell growth at the S and G2/M phases in HCT-116 cells. plos.org

The table below summarizes the cell cycle arrest effects of various quinazoline derivatives.

| Compound/Derivative Class | Cell Line | Phase of Cell Cycle Arrest | Reference |

| Compound Q19 | HT-29 (Colon) | G2/M | nih.gov |

| 04NB-03 | Hepatocellular Carcinoma | G2/M | nih.govresearchgate.net |

| 4-Aminoquinazoline derivatives | HCT116 (Colon) | G1 | nih.gov |

| 2-Thioxo-3-substituted quinazolin-4-one/chalcone hybrid | Not specified | G0/G1 and S | nih.gov |

| nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazolines | HCT-116 (Colon) | S and G2/M | plos.org |

Other Therapeutic Modalities of Quinazoline Derivatives

Beyond their well-documented anticancer properties, quinazoline derivatives exhibit a range of other therapeutic activities, with their anti-inflammatory effects being particularly noteworthy.

Anti-inflammatory Properties

The quinazoline scaffold is a versatile core for the development of anti-inflammatory agents. mdpi.com Several quinazoline derivatives have been identified as potent inhibitors of inflammatory pathways. mdpi.comnih.gov

Proquazone, a 4-aryl-1-alkyl-quinazolinone derivative, is a marketed non-steroidal anti-inflammatory drug (NSAID) used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com Its fluoro-substituted derivative, fluproquazone, also possesses potent anti-inflammatory activity. mdpi.com Another marketed agent, NSC127213, a tetrazolo quinazoline derivative, acts by inhibiting histamine (B1213489) receptors H1R and H4R. mdpi.com

Recent research has focused on developing novel quinazoline-based anti-inflammatory compounds. For instance, a series of 4-aminoquinazoline derivatives were synthesized and found to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide-induced macrophages. nih.gov Specifically, compounds 6m and 6q demonstrated significant anti-inflammatory effects in a rat model of acute lung injury. nih.gov

Other derivatives have also shown promise. A series of quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory activity, with compounds QA-2 and QA-6 showing good activity in a carrageenan-induced paw inflammation model. fabad.org.tr The anti-inflammatory effect of quinazolinones can be enhanced by the presence of electron-withdrawing groups at specific positions of the quinazolinone system. mdpi.com Furthermore, hybrid molecules combining the quinazolinone moiety with other heterocyclic systems like thiazolidinone have shown improved anti-inflammatory activity. mdpi.com Leniolisib, a quinazoline-based selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitor, has been designed as an anti-inflammatory immunomodulator. mdpi.com

The following table lists some quinazoline derivatives with notable anti-inflammatory properties.

| Compound/Derivative Class | Mechanism of Action/Key Findings | Reference |

| Proquazone | Marketed NSAID | mdpi.com |

| Fluproquazone | Potent NSAID | mdpi.com |

| NSC127213 | H1R and H4R inhibitor | mdpi.com |

| 4-Aminoquinazoline derivatives (6m, 6q) | Inhibition of TNF-α and IL-6 release | nih.gov |

| Quinazolinone derivatives (QA-2, QA-6) | Good in vivo anti-inflammatory activity | fabad.org.tr |

| Leniolisib | Selective PI3Kδ inhibitor | mdpi.com |

Antiviral Activities

The quinazoline scaffold has demonstrated significant potential in the development of antiviral agents, with research highlighting its activity against a range of viruses. researchgate.netnih.gov Notably, certain quinazolinone compounds have been identified as potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.govnih.gov

For instance, di-substituted quinazolinone compounds have been shown to inhibit ZIKV replication by 68%–90%. nih.gov Further studies on 2,3,6-trisubstituted quinazolinone compounds led to the identification of analogs with broad and potent activities against both ZIKV and DENV, exhibiting EC50 values as low as 86 nM with no significant cytotoxicity to mammalian cells. nih.gov Specifically, compound 27 demonstrated a potent ability to inhibit ZIKV-FLR replication in Vero cells by 68%, 90%, and >99.9% at concentrations of 0.3, 1, and ≥3 μM, respectively, with an EC50 of 180 nM. nih.gov Similarly, compound 47 showed comparable activity with an EC50 of 210 nM. nih.gov These compounds were also found to dose-dependently reduce ZIKV RNA copies in the supernatant of infected Vero cells. nih.gov

The antiviral activity of quinazoline derivatives extends to other viruses as well. Benzo[g]quinazoline derivatives have been investigated for their efficacy against the human rotavirus Wa strain. mdpi.com Several of these compounds exhibited significant antiviral activity, with reduction percentages ranging from 50% to 66%. mdpi.com Furthermore, myricetin (B1677590) derivatives containing a quinazolinone moiety have been synthesized and evaluated for their antiviral activity against the tobacco mosaic virus (TMV). nih.gov One such compound, L11 , showed a 63.1% curative effect and a 68.7% protective activity against TMV at a concentration of 500 μg/mL, which was superior to the control agent, ningnanmycin. nih.govacs.org The mechanism of action for compound L11 was determined to be its binding to the TMV coat protein (TMV-CP) with a dissociation constant (Kd) of 0.012 μM. nih.govacs.org

Additionally, some quinazolinone compounds have been reported to have modest activity against the Venezuelan equine encephalitis virus. nih.gov The broad-spectrum antiviral potential of the quinazoline scaffold makes it a promising area for the development of new antiviral therapeutics. researchgate.net

Interactive Data Table: Antiviral Activity of Quinazoline Derivatives

| Compound/Derivative | Virus | Activity | Reference |

| Di-substituted quinazolinones | Zika Virus (ZIKV) | 68%–90% inhibition of replication | nih.gov |

| Compound 27 | ZIKV-FLR (Vero cells) | EC50 = 180 nM | nih.gov |

| Compound 47 | ZIKV-FLR (Vero cells) | EC50 = 210 nM | nih.gov |

| Benzo[g]quinazolines (1-3, 9, 16) | Human Rotavirus Wa strain | 50-66% reduction in viral activity | mdpi.com |

| Compound L11 | Tobacco Mosaic Virus (TMV) | 63.1% curative effect, 68.7% protective activity | nih.govacs.org |

| Quinazolinone compound | Venezuelan equine encephalitis virus | Modest activity (16.7 μM) | nih.gov |

Antimicrobial/Antibacterial/Antifungal Properties

Quinazoline and its derivatives have been extensively studied for their broad-spectrum antimicrobial properties, demonstrating activity against various bacterial and fungal strains. researchgate.netnih.gov The versatility of the quinazoline scaffold allows for the synthesis of numerous derivatives with potent antimicrobial effects. orientjchem.orgeco-vector.comresearchgate.net

Antibacterial Activity:

Quinazolinone derivatives have shown significant antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. eco-vector.com For example, 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones, especially those with electron-donating groups like methylthio and methoxy (B1213986), exhibited enhanced bactericidal activity when conjugated with silver nanoparticles, showing effectiveness against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov

The mechanism of antibacterial action for quinoline derivatives, the structural basis of quinazolinones, is believed to involve the inhibition of DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. eco-vector.com Furthermore, certain quinazolinones can work synergistically with β-lactam antibiotics to inhibit penicillin-binding proteins in methicillin-resistant Staphylococcus aureus (MRSA). eco-vector.com

Myricetin derivatives containing a quinazolinone moiety have also been identified as potential antibacterial agents. acs.org Compound L18 from this series was found to inhibit the growth of Xanthomonas axonopodis pv. citri (Xac) by altering the cell morphology. nih.gov Several compounds in this series, including L11 , L13-L15 , and L17-L20 , demonstrated good in vitro antibacterial activities against Xac, Pseudomonas syringae pv. actinidiae (Psa), and Xanthomonas oryzae pv. oryzae (Xoo). acs.org

Antifungal Activity:

In addition to their antibacterial properties, quinazoline derivatives have also shown promise as antifungal agents. nih.govnih.gov A synthesized compound, 5,6,7,8-tetrahydro- mdpi.comnih.govnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ), was evaluated for its antifungal activity against several fungal strains. nih.gov THTQ was found to be a good inhibitor against Aspergillus niger with a minimum inhibitory concentration (MIC) of 15 mg/mL. nih.gov It also showed moderate activity against Candida albicans and Aspergillus flavus with MIC values of 7.5 mg/mL and 15 mg/mL, respectively. nih.gov

The diverse antimicrobial activities of quinazoline derivatives make them a valuable scaffold for the development of new therapeutic agents to combat bacterial and fungal infections. nih.govresearchgate.net

Interactive Data Table: Antimicrobial Activity of Quinazoline Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

| 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones with silver nanoparticles | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced bactericidal activity | nih.gov |

| Myricetin derivatives with quinazolinone (L11, L13-L15, L17-L20) | Xac, Psa, Xoo | Good in vitro antibacterial activity | acs.org |

| 5,6,7,8-tetrahydro- mdpi.comnih.govnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) | Aspergillus niger | MIC = 15 mg/mL | nih.gov |

| THTQ | Candida albicans | MIC = 7.5 mg/mL | nih.gov |

| THTQ | Aspergillus flavus | MIC = 15 mg/mL | nih.gov |

Antimalarial Properties

The quinazoline scaffold has been a significant focus in the search for new and effective antimalarial drugs, particularly due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net Various quinazoline and quinazolinone derivatives have demonstrated potent in vitro and in vivo antimalarial activity. researchgate.netnih.gov

Research into pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives has yielded promising results. nih.gov For instance, acetamide (B32628) derivative 3a was shown to cure 100% of mice infected with Plasmodium berghei at doses ranging from 0.625 to 220 mg/kg. nih.gov This particular derivative also exhibited potent in vitro activity against four clones of P. falciparum with a 50% inhibitory concentration (IC50) of approximately 0.01 ng/ml. nih.gov Another derivative, 2a , also demonstrated curative effects in mice. nih.gov

Similarly, 4-quinazolinone derivatives based on the structure of febrifugine (B1672321) have been synthesized and evaluated for their antimalarial properties. nih.gov These compounds showed activity against P. berghei in mice at a dose of 5 mg/kg. nih.gov The 4-quinazolinone moiety is considered crucial for the antimalarial activity of these compounds. nih.gov

Furthermore, a series of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines were synthesized and tested against the multi-resistant K1 strain of P. falciparum. researchgate.net Several of these compounds displayed promising antiplasmodial activity with IC50 values between 1.5 µM and 2 µM and low cytotoxicity. researchgate.net

The development of quinoline-4-carboxamide derivatives has also led to the discovery of compounds with a novel mechanism of action, inhibiting the translation elongation factor 2 (PfEF2). nih.govacs.org These compounds have shown excellent oral efficacy in a P. berghei malaria mouse model, with ED90 values below 1 mg/kg. nih.govacs.org

Other notable quinoline derivatives include those that are hybrids of existing drugs like chloroquine (B1663885) and sulfadoxine, which have shown to be more active than the parent drugs. mdpi.com The continuous exploration of the quinazoline and quinoline scaffolds holds significant promise for the development of the next generation of antimalarial agents. researchgate.net

Interactive Data Table: Antimalarial Activity of Quinazoline and Quinoline Derivatives

| Compound/Derivative | Parasite Strain | Activity | Reference |

| Acetamide derivative 3a | Plasmodium berghei (in vivo) | 100% cure at 0.625-220 mg/kg | nih.gov |

| Acetamide derivative 3a | Plasmodium falciparum (in vitro) | IC50 ~0.01 ng/ml | nih.gov |

| Febrifugine-based 4-quinazolinones | Plasmodium berghei (in vivo) | Active at 5 mg/kg | nih.gov |

| 4-benzyloxy- & 4-aryloxy-2-trichloromethylquinazolines | Plasmodium falciparum K1 | IC50 1.5-2 µM | researchgate.net |

| Quinoline-4-carboxamides | Plasmodium berghei (in vivo) | ED90 < 1 mg/kg | nih.govacs.org |

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The quinazoline scaffold has emerged as a promising framework in the design and synthesis of therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD). mdpi.comdrugbank.comnih.gov The multifaceted nature of AD, characterized by cholinergic deficits, β-amyloid (Aβ) aggregation, tau protein hyperphosphorylation, and oxidative stress, necessitates the development of multi-target drugs, a role for which quinazoline derivatives are well-suited. mdpi.comresearchgate.net

Quinazoline derivatives have been shown to act as inhibitors of key enzymes implicated in AD pathology, such as cholinesterases and β-secretase (BACE-1). mdpi.comnih.gov By inhibiting cholinesterases, these compounds can help to ameliorate the decline in acetylcholine (B1216132) levels observed in AD patients. mdpi.com Furthermore, they have demonstrated the ability to inhibit the aggregation of Aβ peptides, a hallmark of AD, thereby reducing the formation of neurotoxic plaques. mdpi.comnih.gov

Recent research has focused on rationally designed quinazoline derivatives as multitargeting ligands. nih.govnih.gov For example, a series of compounds (AV-1 to AV-21) were synthesized and evaluated for their inhibitory effects on human cholinesterases (hChE) and human β-secretase (hBACE-1). nih.gov Compounds AV-1 , AV-2 , and AV-3 showed balanced and significant inhibition of these targets. nih.gov Notably, compound AV-2 was also found to prevent both self-induced and AChE-induced Aβ aggregation and demonstrated the ability to ameliorate cognitive impairments in in vivo models of AD. nih.gov

Another series of quinazoline derivatives (AK-1 to AK-14) also showed significant inhibitory activity against both hAChE and hBACE-1. nih.gov The most active compound, AK-2 , not only inhibited Aβ aggregation but also significantly improved cognitive deficits in a rat model of AD and showed a rescue in the eye phenotype in a Drosophila model of the disease. nih.gov

Furthermore, quinazolin-4-one derivatives have been investigated as selective inhibitors of histone deacetylase 6 (HDAC6), a potential therapeutic target for AD. bohrium.com One such derivative, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) , was identified as a potent HDAC6 inhibitor with an IC50 of 8 nM. bohrium.com These compounds were also shown to induce neurite outgrowth and enhance synaptic activities in neuronal cell lines. bohrium.com

The ability of quinazoline derivatives to modulate multiple pathological pathways in AD underscores their potential as a valuable scaffold for the development of novel and effective treatments for this debilitating neurodegenerative disorder. researchgate.netnih.govresearchgate.netmdpi.com

Interactive Data Table: Quinazoline Derivatives in Neurodegenerative Disease Research

| Compound/Derivative | Target(s) | Key Findings | Reference |

| Quinazoline Derivatives (General) | Cholinesterases, β-amyloid aggregation, Oxidative stress, Tau protein | Multifunctional agents for AD pathology | mdpi.com |

| AV-2 | hAChE, hBACE-1, Aβ aggregation | Balanced inhibition, prevented Aβ aggregation, ameliorated cognitive impairment | nih.gov |

| AK-2 | hAChE, hBACE-1, Aβ aggregation | Significant inhibition, improved cognitive deficits in rat and drosophila models | nih.gov |

| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) | HDAC6 | Potent HDAC6 inhibitor (IC50 = 8 nM), induced neurite outgrowth | bohrium.com |

Structure Activity Relationship Sar Elucidation for 4 4 Methoxyphenoxy Quinazoline Analogs

Systematic Modification of the 4-(4-Methoxyphenoxy) Moiety and its Influence on Biological Activity

The 4-(4-methoxyphenoxy) moiety plays a crucial role in the interaction of these compounds with their biological targets. Modifications to the terminal phenoxy ring can significantly alter the binding affinity and selectivity. For instance, in a series of 4-phenoxyquinoline derivatives, which share a similar structural motif, substitutions on the phenoxy group were found to be critical for inhibitory activity against platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov

Specifically, the introduction of a benzoyl or benzamide (B126) group at the 4-position of the phenoxy ring on a 4-phenoxyquinoline scaffold resulted in potent and selective inhibitors of PDGFr. nih.gov This suggests that the para-position of the phenoxy ring in 4-(4-methoxyphenoxy)quinazoline is a key site for modification. The methoxy (B1213986) group in the parent compound is an electron-donating group, and its replacement with larger, more functionalized groups can lead to enhanced interactions with the target protein.

In a study of 4-phenoxyquinoline derivatives as c-Met kinase inhibitors, various substitutions on the phenoxy ring were explored. nih.gov While a direct comparison to the methoxy group is not provided, the study highlights the importance of the substituent's nature and position on the phenoxy ring for antiproliferative activity.

| Compound/Analog | Modification on Phenoxy Ring | Biological Activity | Reference |

| Ki6783 (4-phenoxyquinoline analog) | Unsubstituted | PDGFr IC50: 0.13 µM | nih.gov |

| Ki6896 (4-phenoxyquinoline analog) | 4-benzoyl | PDGFr IC50: 0.31 µM | nih.gov |

| Ki6945 (4-phenoxyquinoline analog) | 4-benzamide | PDGFr IC50: 0.050 µM | nih.gov |

Impact of Substitutions on the Quinazoline (B50416) Core at C-2, C-3, C-5, C-6, and C-7 Positions

Modifications on the quinazoline core itself are a well-established strategy for optimizing the biological activity of this class of compounds.

C-2 Position: The C-2 position of the quinazoline ring is a common site for introducing various substituents to modulate activity. In a series of 4-(N-cycloamino)quinazolines, the presence of a methyl group at the C-2 position was found to be favorable for potent tubulin polymerization inhibitory activity. nih.gov Conversely, a 2-chloroquinazoline (B1345744) analog was significantly less potent, indicating that the nature of the substituent at this position is critical. nih.gov

C-3 Position: SAR studies on quinazolin-4-one derivatives have shown that substitutions at the N-3 position can significantly influence biological activity. researchgate.net While 4-(4-methoxyphenoxy)quinazoline is not a quinazolinone, the principle of N-3 modification in related scaffolds highlights its potential as a point for diversification.

C-5, C-6, and C-7 Positions: The benzenoid part of the quinazoline ring (positions C-5, C-6, C-7, and C-8) is also a key area for SAR studies. In the development of 4(3H)-quinazolinone antibacterials, substitutions at the C-6 and C-7 positions were explored. nih.gov For some series of 4-anilino-quinazoline derivatives, the introduction of electron-donating groups at the C-6 and C-7 positions, such as methoxy groups, has been shown to increase activity. nih.gov However, in other contexts, such as certain apoptosis-inducing 4-anilinoquinazolines, substitutions at these positions led to a decrease in potency. Further diversification at the C-6 and C-7 positions of 2,4-disubstituted quinazoline analogs has been investigated to improve antibacterial activity. nih.gov

| Analog Series | Substitution Position | Favorable Substituent | Effect on Activity | Reference |

| 4-(N-cycloamino)quinazolines | C-2 | Methyl | Increased tubulin inhibition | nih.gov |

| 4-(N-cycloamino)quinazolines | C-2 | Chloro | Decreased activity | nih.gov |

| 4-Anilino-quinazolines (EGFR inhibitors) | C-6, C-7 | Electron-donating groups | Increased activity | nih.gov |

| 2,4-Disubstituted quinazolines | C-6, C-7 | Various | Modulation of antibacterial activity | nih.gov |

Analysis of Electron-Donating and Electron-Withdrawing Group Effects on Activity

The electronic properties of substituents on both the quinazoline core and the phenoxy moiety have a profound impact on the biological activity of 4-(4-methoxyphenoxy)quinazoline analogs. The methoxy group on the phenoxy ring is an electron-donating group. The effect of such groups can be target-dependent.

In a study on 4-aminoquinoline (B48711) derivatives, an electron-withdrawing group at the 7-position of the quinoline (B57606) ring was found to be essential for antimalarial activity. youtube.com This highlights the importance of the electronic nature of substituents on the heterocyclic core.

For a series of 4(3H)-quinazolinones, the introduction of hydrophilic groups, which can include those with either electron-donating or withdrawing properties but with specific hydrogen-bonding capabilities, was favored for antibacterial activity. nih.gov Specifically, the placement of hydrogen-bond donors and acceptors was critical for potency. nih.gov

The influence of electron-donating and electron-withdrawing groups is a key aspect of lead optimization and can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the compounds.

Pharmacophore Elucidation and Lead Compound Optimization Strategies

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For quinazoline-based inhibitors, the quinazoline core itself is often a key pharmacophoric element, frequently participating in hydrogen bonding with the target protein. nih.gov

Lead optimization strategies for quinazoline derivatives often involve a multi-pronged approach:

Modification of the C-4 substituent: As seen with the 4-phenoxy moiety, this position is critical for target recognition and potency. Optimization here can involve altering the linker and the terminal ring system. nih.gov

Substitution on the quinazoline core: As detailed in section 4.2, small modifications to the quinazoline ring can significantly impact activity and selectivity. nih.govnih.gov

Bioisosteric replacement: Replacing certain functional groups or ring systems with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles. For example, replacing a benzene (B151609) ring with a pyrazole (B372694) was well-tolerated in a series of 4(3H)-quinazolinones. nih.gov

A recent study on 4-phenoxyquinazoline (B3048288) compounds as dual EGFR/c-Met inhibitors identified a derivative with an IC50 of 64.8 nM against EGFR, demonstrating the potential of this scaffold in cancer therapy. nih.gov The optimization process in such studies often involves iterative cycles of design, synthesis, and biological testing to build a comprehensive SAR and identify lead candidates with improved properties.

Computational Chemistry and in Silico Drug Design for Quinazoline Derivatives, with Focus on 4 4 Methoxyphenoxy Quinazoline

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-(4-methoxyphenoxy)quinazoline, and its biological target, typically a protein.

In the context of quinazoline (B50416) derivatives, molecular docking studies have been extensively used to predict their binding modes and affinities for various protein targets implicated in diseases like cancer. nih.govresearchgate.net For instance, derivatives of quinazoline have been docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov The docking results for a series of 4-anilino quinazoline derivatives showed significant binding affinities for the protein tyrosine kinase, with binding energies ranging from -6.74 to -7.46 kcal/mol, which were superior to the standard inhibitor Erlotinib (-3.84 kcal/mol). nih.gov

These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. nih.govresearchgate.net For example, in a study of quinazoline derivatives targeting VEGFR-2, the quinazoline scaffold was observed to bind in a pocket and interact with the backbone of the hinge binding site residue Phe1047, while also forming a cation-pi interaction with Lys868. nih.gov The 4-position substituent, in this case, the methoxyphenoxy group of 4-(4-methoxyphenoxy)quinazoline, can significantly influence these interactions and, consequently, the binding affinity. nih.gov The scoring functions employed in docking software, such as AutoDock and Molegro Virtual Docker, provide a quantitative estimate of the binding affinity, which helps in ranking and prioritizing compounds for further experimental testing. nih.govresearchgate.net

Interactive Table: Examples of Docking Scores for Quinazoline Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 4-Anilino quinazolines | EGFR Tyrosine Kinase | -6.74 to -7.46 | nih.gov |

| Quinazoline Derivative 1 | VEGFR-2 | -8.68 | nih.gov |

| Quinazoline Derivative 5 | Tubulin (Colchicine site) | -8.43 | nih.gov |

| Quinazoline-morpholinobenzylidene hybrid 1 | VEGFR1 | -11.744 | nih.gov |

| Quinazoline-morpholinobenzylidene hybrid 1 | VEGFR2 | -12.407 | nih.gov |

Advanced Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov This allows for the assessment of the stability of the ligand-protein complex and the exploration of its conformational dynamics. nih.govnih.gov

MD simulations have been applied to study the stability of quinazoline derivatives bound to their targets. nih.govnih.govnih.gov For instance, MD simulations performed on 4-anilino quinazoline derivatives complexed with EGFR tyrosine kinase revealed the stability of the ligand-protein complex. nih.gov The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex can indicate the stability of the interaction over the simulation period. nih.govnih.gov Stable RMSD values, typically fluctuating around 1-2 Å, suggest a stable binding mode. nih.gov

Furthermore, MD simulations can elucidate the role of specific interactions, such as hydrogen bonds, in maintaining the stability of the complex. researchgate.netnih.gov In a study of quinazoline-2,4,6-triamine derivatives as EGFR-TK inhibitors, MD simulations highlighted that Met 769 is a key residue, forming stable hydrogen bonds with the amine group on the quinazoline ring of the inhibitors. nih.gov These simulations provide valuable insights into the dynamic behavior of the ligand in the binding pocket, which is crucial for understanding its mechanism of action and for the rational design of more potent inhibitors. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and intermolecular interactions. physchemres.org Methods like Density Functional Theory (DFT) are employed to calculate various quantum chemical properties of quinazoline derivatives. physchemres.org

These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment (μ), and other reactivity descriptors. physchemres.org The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively, which is crucial for forming chemical bonds and interacting with biological targets. physchemres.org

Chemoinformatics and Virtual Screening Strategies for Novel Analog Discovery

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. In drug discovery, it plays a vital role in virtual screening, a process used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target.

Virtual screening strategies are particularly useful for discovering novel analogs of known active compounds, such as quinazoline derivatives. researchgate.net By building a library of virtual compounds based on the quinazoline scaffold, researchers can computationally screen them against a specific target to predict their binding affinity. This approach allows for the rapid and cost-effective evaluation of a large number of potential drug candidates before committing to their synthesis and experimental testing.

For example, a study on 4,6,7-trisubstituted quinazoline derivatives involved building a library of 90 compounds and screening them against EGFR. The compounds were ranked based on their predicted binding energy, and the top-ranking compounds were selected for further analysis. This strategy can be applied to discover novel analogs of 4-(4-methoxyphenoxy)quinazoline by exploring different substitutions on the quinazoline ring and the phenoxy group to optimize binding to a desired target.

Free Energy Perturbation and MM-GBSA/MM-PBSA Calculations for Binding Affinity Prediction

More rigorous methods for predicting binding affinity include Free Energy Perturbation (FEP) and Molecular Mechanics combined with Generalized Born or Poisson-Boltzmann Surface Area (MM-GBSA/MM-PBSA) calculations. nih.govnih.gov These methods provide a more accurate estimation of the free energy of binding compared to the scoring functions used in molecular docking. nih.gov

MM-GBSA and MM-PBSA are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.govresearchgate.netcapes.gov.br These calculations are typically performed on snapshots taken from an MD simulation of the ligand-protein complex. nih.gov The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand. nih.gov

Studies on various systems have shown that MM-PBSA and MM-GBSA can successfully rank compounds according to their binding affinities. researchgate.netnih.gov For instance, MM-GBSA calculations for a series of compounds targeting EphB3 showed that the compound with the lowest calculated binding free energy (-74.13 kcal/mol) was predicted to have the highest stability and potency. researchgate.net FEP is a more computationally intensive but generally more accurate method that calculates the relative binding free energy between two ligands by "perturbing" one into the other over a series of non-physical intermediate steps. nih.govnih.gov A recently developed QM/MM-based FEP method shows promise for providing highly accurate estimations of binding affinities. nih.gov

Interactive Table: Example of MM-GBSA Binding Free Energy Calculation

| Complex | ΔG_bind (kcal/mol) | Reference |

|---|

Principal Component Analysis and Essential Dynamics Analysis for Conformational Space Exploration

Principal Component Analysis (PCA) and Essential Dynamics (ED) are powerful techniques used to analyze the large-scale collective motions in proteins and other biomolecules from MD simulation trajectories. researchgate.net These methods help to reduce the complexity of the simulation data and identify the most significant conformational changes.

PCA works by transforming the original set of correlated variables (the atomic coordinates over time) into a new set of uncorrelated variables called principal components (PCs). The first few PCs often describe the most important collective motions of the system. ED analysis then uses these PCs to describe the essential subspace of the protein's dynamics, which are the motions most relevant to its biological function.

Future Perspectives and Emerging Research Avenues for 4 4 Methoxyphenoxy Quinazoline in Medicinal Chemistry

Rational Design of Multi-Targeted Quinazoline (B50416) Agents

The paradigm of "one drug, one target" is increasingly being replaced by a multi-targeted approach, which can offer advantages in overcoming drug resistance and improving therapeutic outcomes, particularly in complex diseases like cancer. nih.gov The 4-(4-methoxyphenoxy)quinazoline scaffold is well-suited for this strategy. The 4-phenoxy group can establish favorable hydrophobic interactions within the gatekeeper region of kinase domains. nih.gov

Researchers are actively designing and synthesizing derivatives of 4-(4-methoxyphenoxy)quinazoline that can simultaneously modulate the activity of multiple intracellular targets. nih.gov These include key players in cancer progression such as receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and PDGFR-β, as well as other critical cellular components like microtubules. nih.gov The rationale is that by hitting multiple nodes in a disease network, these agents can deliver a more potent and durable therapeutic effect. nih.govsci-hub.se For example, some quinazoline derivatives have demonstrated the ability to cause microtubule depolymerization while also inhibiting EGFR and VEGFR-2 at low nanomolar concentrations. nih.gov

The design process often involves molecular modeling to predict how modifications to the quinazoline core will interact with the binding sites of different target proteins. nih.gov This allows for the strategic placement of functional groups to optimize binding affinity and selectivity across the desired target profile. nih.gov The ultimate goal is to develop single chemical entities that can replicate the effect of combination therapies, potentially with improved pharmacokinetic properties and a better side-effect profile. sci-hub.se

Development of Quinazoline Hybrid Molecules

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a synergistic or additive biological effect. nih.gov This approach is being actively explored for the 4-(4-methoxyphenoxy)quinazoline scaffold to develop novel agents with enhanced or new therapeutic activities. nih.govnih.gov The core idea is to combine the targeting capabilities of the quinazoline moiety with the biological actions of other pharmacologically active fragments. nih.gov

A variety of hybrid molecules incorporating the quinazoline framework have been synthesized and evaluated. These include hybrids with:

Thiazole: Novel quinazoline-thiazole hybrids have been developed as potential antiproliferative and anti-angiogenic agents. nih.gov

Triazole: Quinazoline-triazole hybrids have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov

Thiazolidin-4-one: This combination has been explored for its diverse biological activities. nih.gov

3-cyanopyridin-2-one: Hybrids of quinazolin-4-one and 3-cyanopyridin-2-one have been designed as dual inhibitors of EGFR and BRAF V600E. mdpi.com

The synthesis of these hybrids often involves multi-step chemical reactions to link the different pharmacophoric units. nih.govnih.govmdpi.com The resulting compounds are then subjected to rigorous biological evaluation to assess their activity against various cell lines and molecular targets. For instance, several quinazoline-thiazole hybrids have shown superior antiproliferative activity on HepG2 cells compared to the established drug sorafenib. nih.gov Molecular docking studies are often employed to understand the binding modes of these hybrid molecules within their target proteins, providing insights for further optimization. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of quinazoline-based therapeutics is no exception. nih.govnih.gov These computational tools are being increasingly integrated into the research and development pipeline to accelerate the identification of new drug candidates, predict their properties, and optimize their design. nih.govcrimsonpublishers.com

Quantitative Structure-Activity Relationship (QSAR) analysis: ML models can be trained to predict the biological activity of new quinazoline derivatives based on their chemical structure. nih.govnih.gov

De novo drug design: Generative AI models can design entirely new quinazoline-based molecules with desired properties, such as high potency and low toxicity. nih.govcrimsonpublishers.com

Virtual screening: AI can be used to rapidly screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov

Toxicity prediction: ML models can predict the potential toxicity of quinazoline derivatives, helping to prioritize the most promising and safest candidates for further development. crimsonpublishers.com

Various ML algorithms, including Random Forest, Support Vector Machines (SVM), and deep learning techniques like Convolutional Neural Networks (CNNs), are being employed. nih.govresearchgate.net These advanced computational approaches are expected to significantly reduce the time and cost associated with drug discovery and lead to the development of more effective and safer quinazoline-based medicines. nih.gov

Preclinical Efficacy Studies in Advanced Biological Models

To bridge the gap between in vitro findings and clinical outcomes, the preclinical evaluation of 4-(4-methoxyphenoxy)quinazoline derivatives is moving towards more physiologically relevant and complex biological models. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the intricate microenvironment of human tissues. nih.gov

Organoids , which are three-dimensional (3D) cell aggregates derived from stem cells or primary tissues, are emerging as a powerful tool. nih.govsigmaaldrich.com These structures can self-organize and exhibit organ-like functionality, providing a more accurate representation of in vivo conditions. sigmaaldrich.com Organoid models of various cancers, such as colorectal, breast, and lung cancer, are being used to test the efficacy of new quinazoline-based drug candidates. mdpi.com These models allow for the assessment of drug response in a patient-specific manner, paving the way for personalized medicine. corning.com

The use of hydrogels like Matrigel or collagen provides the necessary extracellular matrix (ECM) scaffold for organoid development, mimicking the natural cellular environment. nih.govcorning.com In addition to organoids, other advanced models like spheroids and in vivo xenograft models in animals continue to play a crucial role in evaluating the anti-tumor and anti-angiogenic properties of these compounds before they can proceed to clinical trials. nih.govnih.gov These sophisticated preclinical studies are essential for validating the therapeutic potential and understanding the mechanism of action of novel 4-(4-methoxyphenoxy)quinazoline derivatives.

Q & A

Q. Methodological Guidance

- X-ray Crystallography : Determines precise molecular geometry, as demonstrated for ferrocenyl-substituted quinazolinones .

- DFT Calculations : Validate redox behavior (e.g., ferrocene oxidation potentials ) and electronic properties influencing bioactivity.

- Multinuclear NMR : Use and NMR to confirm substitution patterns, such as methoxyphenoxy vs. chlorophenyl groups .

What in vitro models are appropriate for evaluating the antitumor potential of 4-(4-Methoxyphenoxy)quinazoline derivatives?

Q. Experimental Design

- Cell Line Screening : Use human cancer lines (e.g., HeLa, HepG2) with MTT assays to assess IC values .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition for dual anticancer/anti-Alzheimer activity, comparing to donepezil as a control .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorescence assays to confirm mechanistic pathways .

How can electrochemical synthesis methods address limitations of traditional thermal routes for quinazoline derivatives?

Advanced Synthesis Optimization

Electrochemical methods (e.g., oxidative cyclization in undivided cells ):

- Avoid High Temperatures : Prevent decomposition of heat-sensitive substituents (e.g., methoxy groups).

- Reduce Metal Catalysts : Eliminate contamination risks from transition metals, critical for pharmaceutical applications.

- Scalability : Optimize electrode materials (Al/C) and electrolyte concentrations (acetic acid) for gram-scale synthesis .

What strategies mitigate by-product formation during the synthesis of 4-(4-Methoxyphenoxy)quinazoline via nucleophilic substitution?

Q. Troubleshooting Synthesis

- Control Reaction Stoichiometry : Use a 1:1 molar ratio of 4-chloroquinazoline to 4-methoxyphenoxide to minimize dimerization .

- Purification Techniques : Employ column chromatography (silica gel, hexane/EtOH gradients) or recrystallization (water-ethanol) to isolate target compounds .

- Monitor Reaction Progress : Use TLC or in-situ IR spectroscopy to detect intermediates and terminate reactions at optimal conversion .

How do substituents on the quinazoline core influence electronic properties and bioactivity?

Q. SAR and Computational Analysis

- Electron-Donating Groups (e.g., methoxy) : Enhance solubility and modulate redox potentials, as shown in ferrocenyl derivatives .

- Electron-Withdrawing Groups (e.g., chloro) : Increase electrophilicity, improving enzyme inhibition (e.g., AChE ).

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .

What crystallographic databases and software tools are recommended for quinazoline derivative analysis?

Q. Advanced Structural Tools

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with reported structures (e.g., 3,4-bis[4-methoxyphenoxy]phenyl derivatives ).

- SHELX Suite : Refine X-ray data for accurate molecular packing analysis .

- Mercury Software : Visualize intermolecular interactions (e.g., π-π stacking in quinazoline crystals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.